1-[4-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]phenyl]propan-1-one;hydrochloride
Overview
Description
1-[4-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]phenyl]propan-1-one;hydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a morpholine ring, a butoxy group, and a phenyl-propanone moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]phenyl]propan-1-one;hydrochloride typically involves multiple steps, starting with the preparation of the morpholine derivative. The key steps include:
Formation of the Morpholine Derivative: The synthesis begins with the preparation of 2,6-dimethylmorpholine, which is achieved through the reaction of dimethylamine with formaldehyde and ethylene oxide.
Attachment of the Butoxy Group: The next step involves the reaction of the morpholine derivative with 4-bromobutyl ether under basic conditions to introduce the butoxy group.
Coupling with Phenyl-Propanone: The final step is the coupling of the butoxy-morpholine derivative with phenyl-propanone using a suitable catalyst, such as palladium, under Suzuki-Miyaura coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-[4-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]phenyl]propan-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]phenyl]propan-1-one;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]phenyl]propan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, or cellular metabolism, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylmorpholine: A simpler morpholine derivative with similar structural features.
4-(2,6-Dimethyl-4-morpholinyl)aniline: Another compound with a morpholine ring and similar substituents.
1-(4-Morpholinyl)-2-propanamine: A related compound with a morpholine ring and a propanamine group.
Uniqueness
1-[4-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]phenyl]propan-1-one;hydrochloride is unique due to its combination of a morpholine ring, a butoxy group, and a phenyl-propanone moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
1-[4-[4-(2,6-dimethylmorpholin-4-yl)butoxy]phenyl]propan-1-one;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3.ClH/c1-4-19(21)17-7-9-18(10-8-17)22-12-6-5-11-20-13-15(2)23-16(3)14-20;/h7-10,15-16H,4-6,11-14H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAQWYHCYABNMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCCCCN2CC(OC(C2)C)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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